Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate
CAS No.: 1115914-74-3
Cat. No.: VC6739966
Molecular Formula: C21H21N7O4S
Molecular Weight: 467.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115914-74-3 |
|---|---|
| Molecular Formula | C21H21N7O4S |
| Molecular Weight | 467.5 |
| IUPAC Name | ethyl 4-[[2-(5-oxo-11-pyrrolidin-1-yl-12-thia-3,4,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H21N7O4S/c1-2-32-19(30)13-5-7-14(8-6-13)23-15(29)11-28-21(31)27-12-22-17-16(18(27)25-28)33-20(24-17)26-9-3-4-10-26/h5-8,12H,2-4,9-11H2,1H3,(H,23,29) |
| Standard InChI Key | HTYNGARKXQNORO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)SC(=N4)N5CCCC5 |
Introduction
Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate is a complex organic compound belonging to the pentaazatricyclo class of compounds. It features a unique structure with a thiazole ring and multiple nitrogen atoms, contributing to its potential biological activities. This compound is of interest in medicinal chemistry due to its intricate arrangement of functional groups, which suggests applications in pharmaceuticals and biochemistry.
Synthesis
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. The specific synthetic pathways are not detailed in the available literature but generally involve the assembly of the pentaazatricyclo core and subsequent modification to introduce the acetamido and benzoate functionalities.
Biological Activity and Potential Applications
Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate is likely to interact with specific biological targets such as enzymes or receptors within cells. Its mechanism of action would involve complex biochemical interactions, which require further study to fully understand.
Potential Applications
-
Pharmaceuticals: The compound's unique structure suggests potential applications in drug development, particularly in areas where complex nitrogen-containing compounds have shown efficacy.
-
Biochemistry: Its ability to interact with biological targets makes it a candidate for biochemical studies aimed at understanding cellular processes.
Challenges and Opportunities
-
Synthetic Challenges: The synthesis of such complex molecules poses significant challenges, including achieving high purity and yield.
-
Biological Evaluation: Comprehensive biological evaluation is necessary to fully explore its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume